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Compound of Interest

Compound Name: (S)-1-Phenylpropan-2-ol

Cat. No.: B073261 Get Quote

1-Phenylpropan-2-ol possesses a single stereocenter at the second carbon atom (C2) of the

propanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a

methyl group (-CH₃), a hydrogen atom (-H), and a benzyl group (-CH₂C₆H₅). Due to this chiral

center, the molecule exists as a pair of non-superimposable mirror images known as

enantiomers.[1]

These enantiomers are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority

rules. They exhibit identical physical properties such as boiling point and density, but differ in

their interaction with plane-polarized light, a property known as optical activity. The (S)-

enantiomer is dextrorotatory, rotating plane-polarized light in the positive (+) direction, while the

(R)-enantiomer is levorotatory, rotating it in the negative (-) direction.[1]
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Figure 1: Stereochemical relationship between the enantiomers of 1-phenylpropan-2-ol.

Data Presentation
Table 1: Physical and Chiroptical Properties of 1-
Phenylpropan-2-ol Enantiomers
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Property
(R)-(-)-1-
Phenylpropan-2-ol

(S)-(+)-1-
Phenylpropan-2-ol

Racemic (±)-1-
Phenylpropan-2-ol

CAS Number 1572-95-8[2] 1517-68-6[3] 14898-87-4[1]

Molecular Formula C₉H₁₂O C₉H₁₂O C₉H₁₂O

Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol

Appearance Colorless Liquid Colorless Liquid Colorless Liquid

Specific Rotation [α]D
-40° to -42° (c=1,

ethanol)

+40° to +42° (c=1,

ethanol)[3]
0°

Table 2: Comparison of Enantioselective Synthesis
Methods

Synthetic
Method

Catalyst /
Biocatalyst

Enantiomeric
Excess (ee)

Predominant
Enantiomer

Reference

Biocatalytic

Reduction

Alcohol

Dehydrogenase

(ADH) from

Rhodococcus

ruber

>99% (S) [1]

Biocatalytic

Reduction

Saccharomyces

cerevisiae

(Baker's Yeast)

High (often

>95%)
(S) [3]

Asymmetric

Hydrogenation

Ru-BINAP

catalyst
97.2–99.1%

(S) or (R)

depending on

ligand

[3]

Experimental Protocols
Two primary strategies exist for obtaining enantiomerically pure 1-phenylpropan-2-ol: the

synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis to

selectively produce one enantiomer.
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Figure 2: Workflow for the synthesis of 1-phenylpropan-2-ol enantiomers.

Synthesis of Racemic (±)-1-Phenylpropan-2-ol
This protocol describes the reduction of 1-phenylpropan-2-one using sodium borohydride to

yield a racemic mixture of the alcohol.

Materials:

1-Phenylpropan-2-one (30.0 g)

Methanol (500 ml)

Sodium borohydride (10.0 g)

Deionized water (100 ml)

Chloroform (200 ml)

Anhydrous magnesium sulfate (MgSO₄)

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:
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Dissolve 30.0 g of 1-phenylpropan-2-one in 500 ml of methanol in a round-bottom flask

equipped with a magnetic stir bar.

Cool the solution in an ice bath with continuous stirring.

Add 10.0 g of sodium borohydride portion-wise to the cold, stirred solution. Maintain the

temperature below 20°C.

After the addition is complete, continue stirring the mixture for 4 hours, allowing it to slowly

warm to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Partition the residue between 100 ml of water and 200 ml of chloroform in a separatory

funnel.

Separate the organic layer, and dry it over anhydrous MgSO₄.

Filter to remove the drying agent and evaporate the solvent to yield the product as a

colorless oil (approx. 26.4 g).[1]

Enantioselective Synthesis of (S)-(+)-1-Phenylpropan-2-
ol via Biocatalysis
This protocol provides a representative method for the asymmetric reduction of 1-phenyl-2-

propanone using whole cells of Rhodococcus erythropolis, which contain alcohol

dehydrogenases (ADHs) that selectively produce the (S)-enantiomer.

Materials:

Rhodococcus erythropolis strain (e.g., JX-021)

LB agar plates and liquid medium

Growth medium (e.g., containing KH₂PO₄, Na₂HPO₄·12H₂O, MgCl₂·6H₂O, glucose, NH₄Cl,

and trace elements)

1-Phenyl-2-propanone (substrate)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://en.wikipedia.org/wiki/Specific_rotation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glucose (co-substrate for cofactor regeneration)

Phosphate buffer (e.g., 0.1 M, pH 7.0)

Ethyl acetate

Shaking incubator, centrifuge, reaction vessel.

Procedure:

Cell Cultivation: Inoculate a sterile liquid growth medium with a single colony of R.

erythropolis from an agar plate. Grow the culture in a shaking incubator at 25-30°C and 200

rpm for 36-48 hours until the late exponential phase is reached.

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate

buffer and re-suspend it in the same buffer to a desired cell density (e.g., 15 g dry cell

weight/L).

Biotransformation: In a reaction vessel, combine the cell suspension with 1-phenyl-2-

propanone (e.g., 15 mM final concentration) and a co-substrate such as glucose (e.g., 50

mM) for cofactor regeneration.

Reaction: Incubate the mixture at 25-30°C with gentle agitation. Monitor the reaction

progress by taking samples periodically and analyzing them by chiral GC or HPLC.

Product Extraction: Once the reaction is complete (typically 5-24 hours), saturate the

aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the

solvent. The resulting (S)-1-phenylpropan-2-ol typically has an enantiomeric excess of

>99%.

Enantiomeric Analysis and Separation
Determining the enantiomeric excess (ee) and separating the enantiomers from a racemic

mixture are critical steps. Chiral chromatography is the most common method for both analysis

and preparative separation.
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Figure 3: Workflow illustrating the principle of chiral chromatography.
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Chiral Gas Chromatography (GC)
Protocol:

Column: Chirasil-DEX CB (25 m × 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas: Helium or Hydrogen

Injector Temperature: 250°C

Detector: Flame Ionization Detector (FID) at 280°C

Temperature Program:

Initial temperature: 100°C, hold for 1 min.

Ramp to 120°C at 10°C/min.

Ramp to 180°C at 40°C/min.

Expected Elution Order: (S)-enantiomer typically elutes before the (R)-enantiomer on this

type of column.

Chiral High-Performance Liquid Chromatography
(HPLC)
Protocol:

Column: Polysaccharide-based chiral stationary phase, such as one based on cellulose

tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or a cyclofructan-based column.[3]

Mobile Phase: Hexane/Isopropyl alcohol (90:1, v/v).[3]

Flow Rate: 0.2 - 1.0 mL/min.[3]

Column Temperature: 25°C

Detection: UV at 254 nm.
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NMR Spectroscopy with Chiral Derivatizing Agents
(Mosher's Acid Method)
This method is used to determine the enantiomeric excess and absolute configuration of a

chiral alcohol. It involves converting the enantiomeric alcohols into diastereomeric esters using

an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid (α-

methoxy-α-trifluoromethylphenylacetic acid, MTPA). These diastereomers are no longer mirror

images and will have distinct signals in the ¹H NMR spectrum.[4][5]

Protocol Outline:

Esterification: React two separate aliquots of the 1-phenylpropan-2-ol sample with (R)-(-)-

MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like

pyridine.

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the resulting (R)-MTPA

and (S)-MTPA diastereomeric esters.

Analysis:

Enantiomeric Excess (ee): In the spectrum of a single diastereomeric ester (e.g., the (R)-

MTPA ester made from a scalemic alcohol), the integration of corresponding proton

signals (e.g., the methyl doublet) for the two diastereomers allows for direct calculation of

the ee.

Absolute Configuration: Compare the chemical shifts of protons near the stereocenter in

the two separate spectra (one from the R-MTPA ester, one from the S-MTPA ester). By

calculating the difference in chemical shifts (Δδ = δS - δR) and applying the Mosher

model, the absolute configuration of the alcohol can be determined. For a secondary

alcohol like 1-phenylpropan-2-ol, the protons on one side of the carbinol carbon will have a

positive Δδ, while those on the other side will have a negative Δδ, revealing the spatial

arrangement.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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